![molecular formula C10H9NO2 B1352953 1,7-dimethyl-1H-indole-2,3-dione CAS No. 91790-39-5](/img/structure/B1352953.png)
1,7-dimethyl-1H-indole-2,3-dione
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Overview
Description
“1,7-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a topic of interest in recent research. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1H-indole-2,3-dione derivatives have been utilized in the synthesis of novel bis-spiro compounds, showcasing the compound's utility in constructing complex molecular architectures with potential pharmacological activities. For example, Jain et al. (2006) reported the synthesis of novel bis-Spiro[indole-pyrazolinyl-thiazolidine]-2,4′-diones from 1H-indol-2,3-diones, highlighting the compound's role in synthesizing biologically active heterocycles (Jain et al., 2006).
Antimicrobial Applications
Compounds synthesized from 1H-indole-2,3-dione have been evaluated for their antimicrobial properties. Ramadan et al. (2019) synthesized novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol from 1H-indole-2,3-dione derivatives, which exhibited moderate inhibitory activity against Candida albicans, highlighting the potential antimicrobial applications of these compounds (Ramadan et al., 2019).
Metal Ion Sensing
The functional groups present in 1H-indole-2,3-dione derivatives make them suitable candidates for metal ion sensing. Fahmi et al. (2019) demonstrated the high sensing capability of 1H-indole-2,3-dione derivatives towards Fe3+ ions, indicating their potential application as selective optical chemosensors (Fahmi et al., 2019).
Corrosion Inhibition
The application of 1H-indole-2,3-dione derivatives in corrosion inhibition has been explored, with compounds displaying promising results in protecting metals against corrosion. Miao (2014) discussed the structure, anticorrosion, and antibacterial evaluation of 1-(morpholinomethyl)indoline-2,3-dione, suggesting its effectiveness as a corrosion inhibitor (Miao, 2014).
Mechanism of Action
Target of Action
The primary target of 1,7-dimethyl-1H-indole-2,3-dione is the hGAT3 . This compound inhibits hGAT3 with an IC50 of 108 μM . It also inhibits hBGT1 and hGAT2 .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1,7-dimethylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBNQOZLYICJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406065 |
Source
|
Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91790-39-5 |
Source
|
Record name | 1,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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